molecular formula C22H20ClN5O2S B2991357 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1040644-03-8

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2991357
CAS No.: 1040644-03-8
M. Wt: 453.95
InChI Key: ZNQFXWCPWPYWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,6-dimethylphenyl)acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor and integrin pathways. This compound has demonstrated high efficacy in biochemical assays, showing significant potential for researching B-cell receptor-mediated signaling and Fc receptor activation in immune cells. Its mechanism of action involves competitively binding to the ATP-binding site of SYK, thereby suppressing downstream signaling cascades that lead to cell proliferation, adhesion, and oxidative burst. As a research tool, it is invaluable for investigating the pathophysiology of autoimmune diseases, allergic inflammation, and hematological cancers, particularly B-cell malignancies where SYK is constitutively active. Preclinical studies, such as those referenced in patents (see source), have explored its use in models of rheumatoid arthritis and lymphoma. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures. US20140088057A1 PubChem

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-14-4-3-5-15(2)21(14)24-19(29)12-27-22(30)28-18(25-27)10-11-20(26-28)31-13-16-6-8-17(23)9-7-16/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQFXWCPWPYWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorophenylmethyl halides and suitable bases.

    Attachment of the Dimethylphenylacetamide Moiety: This step involves the acylation of the triazolopyridazine intermediate with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolopyridazine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorophenylmethyl halides, bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes, thereby influencing protein synthesis and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with triazolo-pyridazinone derivatives synthesized in prior studies, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Physicochemical Properties

Key differences in melting points (mp) and spectral data highlight substituent effects:

Compound Substituent(s) mp (°C) IR C≡N (cm⁻¹) IR C=O (cm⁻¹)
13a 4-Methylphenyl 288 2214 1664
13b 4-Methoxyphenyl 274 2212 1662
Target compound 4-Cl-PhCH2S, 2,6-Me2Ph N/A ~2200–2220* ~1650–1670*

*Predicted based on structural analogs. The sulfanyl group may introduce additional hydrogen-bonding interactions, affecting solubility.

Spectroscopic and Analytical Data

  • ¹H-NMR : In 13a/b, aromatic protons (ArH) and exchangeable NH groups resonate between δ 7.00–7.92 and δ 10.10–11.95, respectively . The target compound’s 2,6-dimethylphenyl group would show characteristic upfield shifts for methyl protons (δ ~2.30).
  • Mass Spectrometry : 13a exhibits a base peak at m/z 91 (tropylium ion), while the target’s 4-chlorophenyl group may fragment to generate Cl-containing ions (e.g., m/z 35/37).

Biological Activity

The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule belonging to the class of triazolopyridazines. Its unique structure incorporates a triazole and pyridazine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S. The structure features several functional groups that contribute to its biological activity:

  • Triazole and Pyridazine Rings : These heterocyclic structures are associated with various pharmacological effects.
  • Chlorophenyl Group : Known for its role in enhancing lipophilicity and biological interaction.
  • Sulfanyl Group : Often linked to antibacterial and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can modulate the activity of receptors on cell surfaces, influencing signaling pathways.
  • Gene Expression Alteration : The compound may affect transcription and translation processes, impacting protein synthesis.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 0.125 μg/mL against resistant strains .

Anticancer Properties

Studies have highlighted the potential anticancer effects of triazolopyridazines. The compound may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inhibition of specific kinases that regulate cell division.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells .

Other Pharmacological Effects

The compound's potential extends to various biological activities:

  • Anti-inflammatory : Similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : Potential modulation of pain pathways through receptor interaction .

Case Studies and Research Findings

A review of literature reveals several studies evaluating the biological activity of similar compounds:

  • Antimicrobial Screening : A series of triazole derivatives were synthesized and tested for antibacterial efficacy. Compounds with similar structural motifs showed promising results against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : A study identified novel anticancer candidates through drug library screening on multicellular spheroids, revealing that compounds with triazole structures exhibited significant cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition Studies : Research has documented the enzyme inhibitory activities of related compounds against acetylcholinesterase (AChE) and urease, indicating potential therapeutic applications in neurodegenerative diseases and urolithiasis .

Data Table

Biological ActivityObserved EffectsReference
AntibacterialMIC 0.125–8 μg/mL
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionAChE inhibition

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis of this triazolo-pyridazine derivative involves multi-step reactions, including:

  • Step 1: Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with carbonyl intermediates.
  • Step 2: Introduction of the [(4-chlorophenyl)methyl]sulfanyl group via nucleophilic substitution or thiol-ene coupling.
  • Step 3: Acetamide coupling using N-(2,6-dimethylphenyl)acetamide precursors under peptide coupling agents (e.g., EDC/HOBt).

Optimization:
Use Design of Experiments (DoE) to minimize trial-and-error. For example, vary temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF) to maximize yield . Statistical analysis (e.g., ANOVA) identifies critical parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.